

# Key reactions involving 1-(4-Chlorophenyl)-1-phenylacetone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-(4-Chlorophenyl)-1-phenylacetone

Cat. No.: B1587858

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An In-depth Technical Guide to the Core Reactions of **1-(4-Chlorophenyl)-1-phenylacetone**

## Introduction

**1-(4-Chlorophenyl)-1-phenylacetone**, with the IUPAC name 1-(4-chlorophenyl)-1-phenylpropan-2-one, is an aromatic ketone that serves as a significant intermediate in organic synthesis and a reference standard in analytical sciences.<sup>[1]</sup> Its chemical structure, featuring a propan-2-one chain with a stereocenter at the C1 position bearing both a phenyl and a 4-chlorophenyl group, provides multiple reactive sites.<sup>[1]</sup> This guide delves into the primary reactions involving this compound, offering detailed experimental protocols, quantitative data, and visual workflows for researchers, scientists, and professionals in drug development. The molecule's reactivity is primarily centered around its ketone functional group, the adjacent  $\alpha$ -carbon, and the two distinct aromatic rings.<sup>[1]</sup>

## Physicochemical Properties

A summary of the key physicochemical properties of **1-(4-Chlorophenyl)-1-phenylacetone** is presented below.

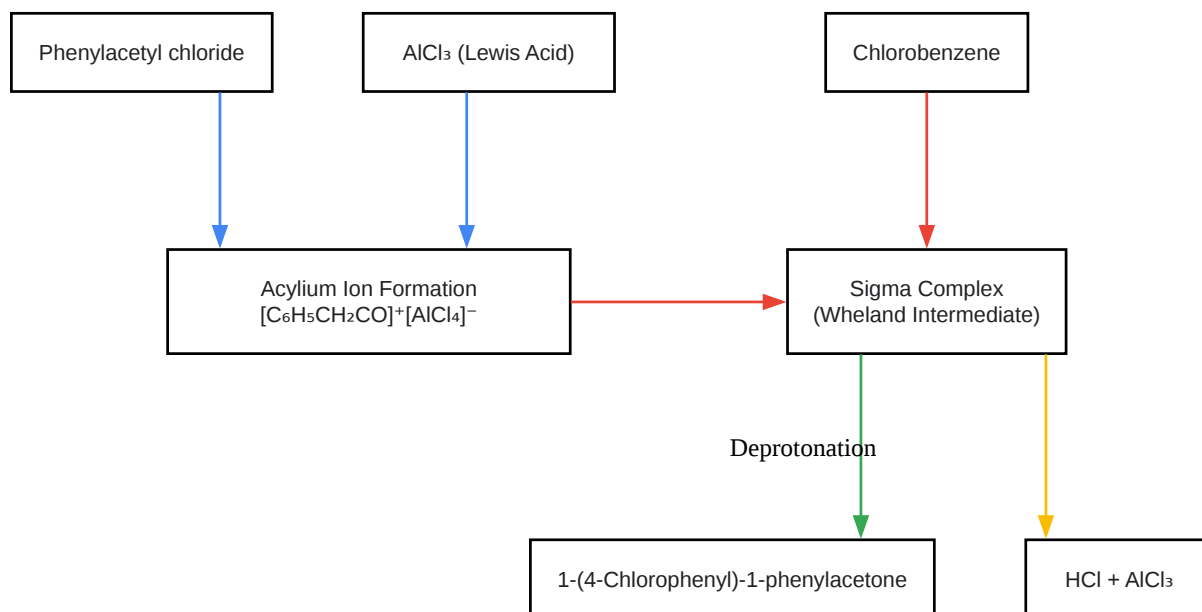
Property	Value	Reference(s)
IUPAC Name	1-(4-chlorophenyl)-1-phenylpropan-2-one	[1][2]
CAS Number	42413-59-2	[1][2][3]
Molecular Formula	C15H13ClO	[1][2][3]
Molar Mass	244.71 g/mol	[2]
Boiling Point	148-150 °C (at 0.3 Torr)	[1][4]
Monoisotopic Mass	244.06549 Da	[1][2]
InChIKey	HPHDIGRPTJQBIS-UHFFFAOYSA-N	[1][2][3]

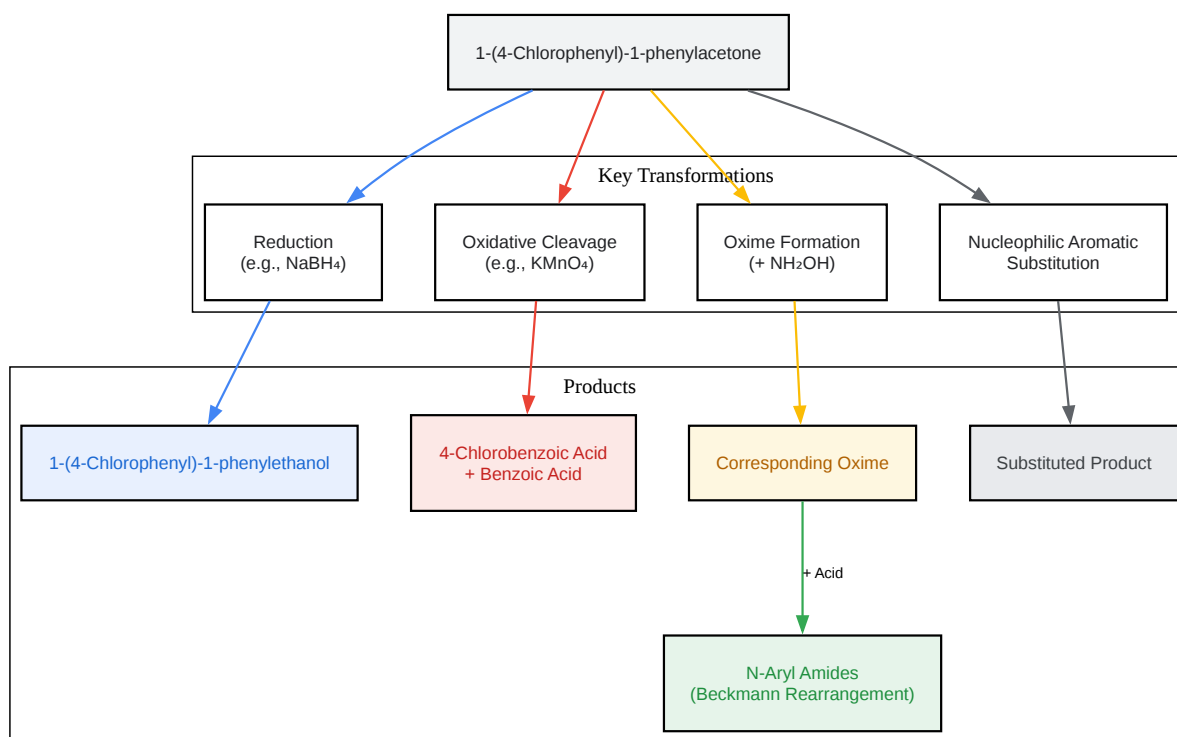
## Key Synthetic Pathways

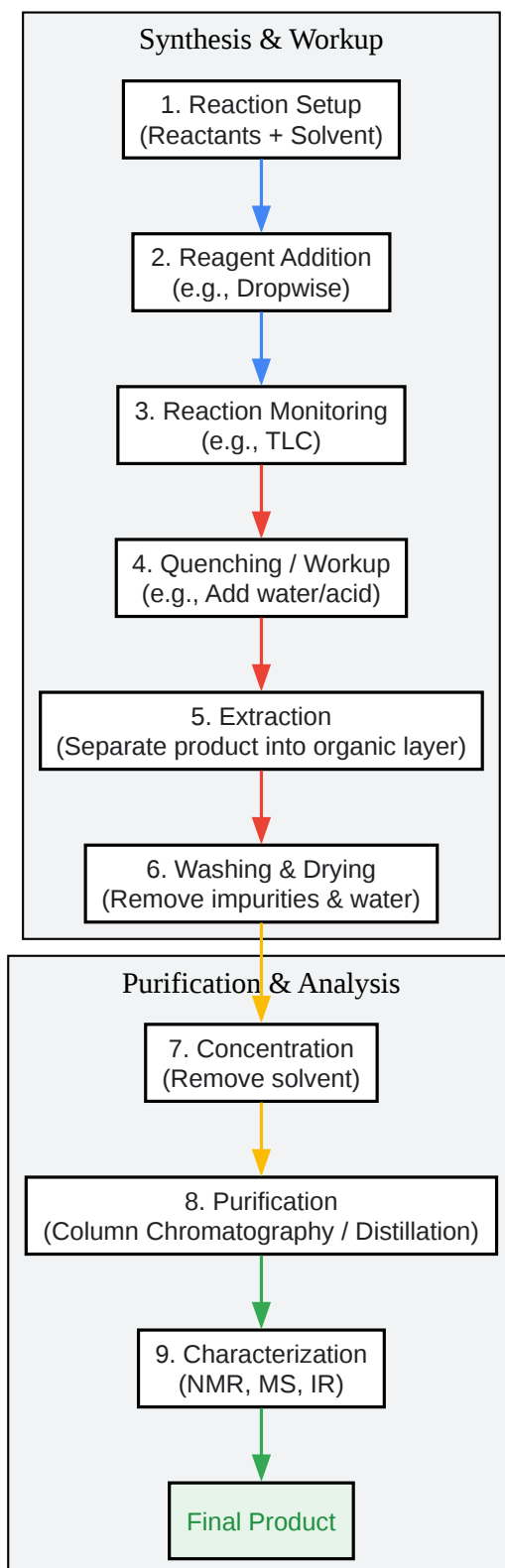
The synthesis of **1-(4-Chlorophenyl)-1-phenylacetone** can be achieved through established organic chemistry reactions, most notably the Friedel-Crafts acylation.

### Friedel-Crafts Acylation

A plausible and historically significant method for synthesizing diaryl ketones is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of **1-(4-Chlorophenyl)-1-phenylacetone**, this can involve the reaction of chlorobenzene with phenylacetyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl<sub>3</sub>).[1] The mechanism proceeds through the formation of an acylium ion, which then attacks the chlorobenzene ring.[1]







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## References

- 1. 1-(4-Chlorophenyl)-1-phenylacetone | 42413-59-2 | Benchchem [benchchem.com]
- 2. 1-(4-Chlorophenyl)-1-phenylacetone | C<sub>15</sub>H<sub>13</sub>ClO | CID 5743478 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- To cite this document: BenchChem. [Key reactions involving 1-(4-Chlorophenyl)-1-phenylacetone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1587858#key-reactions-involving-1-4-chlorophenyl-1-phenylacetone]

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